
5-Fluoro-1H-indazole-7-carboxylic acid
Overview
Description
“5-Fluoro-1H-indazole-7-carboxylic acid” is a chemical compound that is part of the indazole family . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-1H-indazole-7-carboxylic acid” is represented by the linear formula C9H7FN2O2 .
Chemical Reactions Analysis
The chemical reactions involving indazoles are diverse. For instance, a Cu (OAc)2-catalyzed reaction forms an N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .
Physical And Chemical Properties Analysis
The physical form of “5-Fluoro-1H-indazole-7-carboxylic acid” is a yellow solid . It has a molecular weight of 194.17 . The storage temperature is 0-5°C .
Scientific Research Applications
Anti-Inflammatory Applications
Indazole compounds have been found to have significant anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles have been synthesized and screened for their in vivo anti-inflammatory potential . These compounds have shown high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Applications
Indazole compounds have also been found to have antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections .
Anti-HIV Applications
Indazole compounds have shown potential as anti-HIV agents . This could make them valuable in the development of new treatments for HIV/AIDS .
Anticancer Applications
Indazole compounds have demonstrated anticancer properties . For example, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Hypoglycemic Applications
Indazole compounds have been found to have hypoglycemic properties . This could make them useful in the treatment of diabetes .
Antiprotozoal Applications
Indazole compounds have shown antiprotozoal properties . This could make them valuable in the treatment of diseases caused by protozoan parasites .
Antihypertensive Applications
Indazole compounds have been found to have antihypertensive properties . This could make them useful in the treatment of high blood pressure .
Other Applications
In addition to the above, indazole compounds have been found to have a wide variety of other biological properties . This makes them a valuable area of study for the development of new treatments for various pathological conditions .
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth, being very effective against certain cancer cell lines . The presence of the fluorine atom might enhance the compound’s ability to form hydrogen bonds with its target, potentially increasing its potency.
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability due to their high solubility in water and other polar solvents . The presence of the fluorine atom might also influence the compound’s pharmacokinetic properties, potentially enhancing its metabolic stability.
Result of Action
Some indazole derivatives have been found to inhibit cell growth, being very effective against certain cancer cell lines . Therefore, it’s possible that 5-Fluoro-1H-indazole-7-carboxylic acid could have similar effects.
Safety and Hazards
Future Directions
Given the wide variety of medicinal applications of indazole-containing compounds, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years , indicating ongoing interest in this field.
properties
IUPAC Name |
5-fluoro-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPARTBZLWCDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284395 | |
| Record name | 5-Fluoro-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-indazole-7-carboxylic acid | |
CAS RN |
1038916-13-0 | |
| Record name | 5-Fluoro-1H-indazole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038916-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



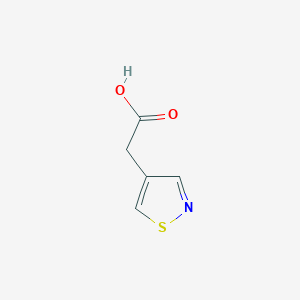
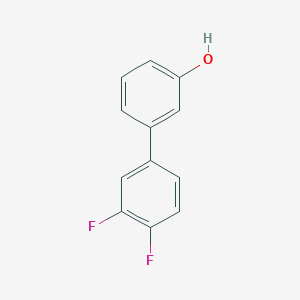
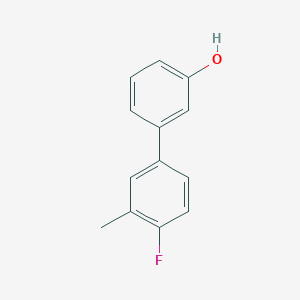

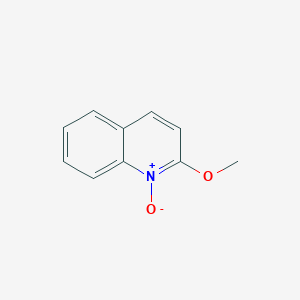
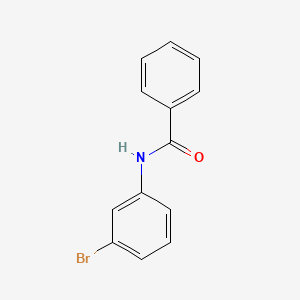

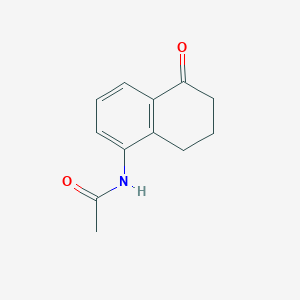
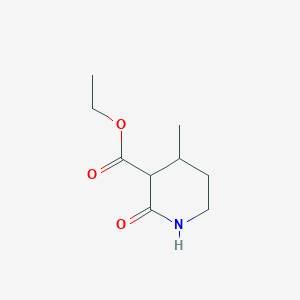
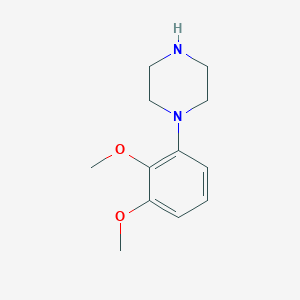
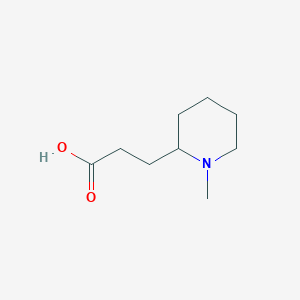
![1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl-](/img/structure/B3045201.png)
![4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-5-carboxylic acid](/img/structure/B3045202.png)
